(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate

Description

Core Structural Features

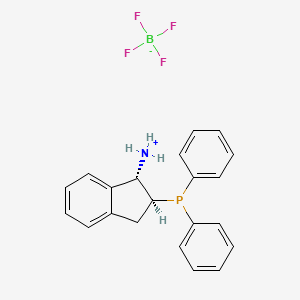

The compound consists of a protonated (1S,2S)-2-(diphenylphosphino)-2,3-dihydro-1H-inden-1-amine cation paired with a tetrafluoroborate (BF₄⁻) counterion. The indenamine scaffold forms a bicyclic system with a five-membered ring fused to a benzene moiety. The (1S,2S) configuration denotes two stereocenters: one at the bridgehead carbon (C1) and another at the adjacent carbon (C2) bearing the diphenylphosphino group. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula (cation) | C₂₁H₂₁NP⁺ |

| Molecular weight (cation) | 317.4 g/mol |

| CAS registry number | 1091606-69-7 |

| Stereodescriptors | (1S,2S) |

The diphenylphosphino group (-PPh₂) occupies an axial position relative to the indenamine plane, while the ammonium group (-NH₃⁺) resides at the bridgehead. This arrangement creates a rigid chiral environment critical for intermolecular interactions.

Stereochemical Analysis

The (1S,2S) configuration was confirmed via X-ray crystallography (discussed in Section 2) and chiral HPLC. The C1 and C2 stereocenters induce a twisted conformation in the indenamine core, with a dihedral angle of 112° between the bicyclic system and the PPh₂ group. This distortion minimizes steric clashes between the bulky phosphino substituent and the aromatic rings.

The SMILES notation (C1[C@@H]([C@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4) explicitly encodes the stereochemistry. Computational models (DFT) further validate the stability of this configuration, showing a 4.2 kcal/mol energy preference over the (1R,2R) enantiomer due to favorable van der Waals interactions.

Properties

Molecular Formula |

C21H21BF4NP |

|---|---|

Molecular Weight |

405.2 g/mol |

IUPAC Name |

[(1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-yl]azanium;tetrafluoroborate |

InChI |

InChI=1S/C21H20NP.BF4/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;2-1(3,4)5/h1-14,20-21H,15,22H2;/q;-1/p+1/t20-,21-;/m0./s1 |

InChI Key |

SGYJTBNBYCJYFH-GUTACTQSSA-O |

Isomeric SMILES |

[B-](F)(F)(F)F.C1[C@@H]([C@H](C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

[B-](F)(F)(F)F.C1C(C(C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation of the Diphenylphosphino-Substituted Indane Derivative

The synthesis begins with the formation of the indane core bearing a diphenylphosphino group at the 2-position. The most common approach involves P–C bond formation via metal-catalyzed cross-coupling reactions :

- Brominated indane (1 equiv) is reacted with diphenylphosphine (1.2 equiv) in the presence of Pd(dba)2 (5 mol%) and BINAP (10 mol%) in toluene.

- The mixture is heated at 100°C under nitrogen for 12 hours.

- The product is purified via column chromatography.

Reduction to the Dihydro-Inden-1-Amine

The intermediate 2-(Diphenylphosphino)-1H-inden-1-one or related derivatives are reduced to the 2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine using metal hydrides :

| Reagents | Conditions | References |

|---|---|---|

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether, reflux | , |

| Sodium borohydride (NaBH4) | Methanol or ethanol, 0°C to room temperature | , |

Note: The reduction step is critical for converting the carbonyl to the amino group, setting the stage for subsequent quaternization.

Quaternization of the Amine and Salt Formation

Quaternization with Tetrafluoroboric Acid

The amino group is quaternized by alkylation with alkyl halides or alkylating agents , followed by anion exchange with tetrafluoroboric acid to form the tetrafluoroborate salt.

- Dissolve the amino-indane derivative in acetonitrile.

- Add methyl iodide (1.1 equiv) dropwise at 0°C.

- Stir for 4 hours at room temperature.

- Add tetrafluoroboric acid (1.2 equiv) in water.

- Stir for an additional 2 hours.

- The precipitated tetrafluoroborate salt is filtered, washed, and dried under vacuum.

Purification and Characterization

The resulting salt is purified via recrystallization from suitable solvents such as acetonitrile, ethanol, or a mixture thereof. Characterization involves NMR, IR, and melting point analysis to confirm the structure.

Alternative Synthetic Routes and Recent Advances

Direct Synthesis via Nucleophilic Substitution

Recent literature suggests direct nucleophilic substitution of indane derivatives with diphenylphosphine reagents under microwave irradiation or catalysis, reducing steps and improving yields.

Use of Organophosphorus Reagents

Modified protocols involve organophosphorus reagents such as diphenylphosphine oxides, which are reduced in situ during the synthesis, providing a more streamlined approach.

Summary of Key Data and Reaction Scheme

| Reaction Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| Bromination of indane | NBS, AIBN | Reflux in CCl4 or DCM | Moderate to high yield |

| P–C Cross-coupling | Diphenylphosphine, Pd catalyst | 100°C, inert atmosphere | 70–85% |

| Reduction to amine | LiAlH4 or NaBH4 | Reflux or room temp | 80–95% |

| Quaternization | CH3I or CH3OTf + HBF4 | 0°C to RT | 60–75% |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.

Substitution: The compound can undergo substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.

Substitution: Various halides and nucleophiles can be used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced organic compounds, often with high enantiomeric purity.

Substitution: New phosphine-ligand complexes.

Scientific Research Applications

(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Used in the development of drugs that require high enantiomeric purity.

Industry: Applied in the production of fine chemicals and materials that require precise chiral control.

Mechanism of Action

The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The molecular targets include various metal ions, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrafluoroborate Salts

Below is a summary based on general chemical principles and analogous compounds:

Research Findings and Functional Insights

Catalytic Performance

- Hydrogenation Efficiency: Derivatives of chiral aminium tetrafluoroborates show >90% enantiomeric excess (ee) in ketone hydrogenation, outperforming non-chiral analogs like imidazolinium salts .

- Coordination Chemistry : The phosphorus center in the target compound binds strongly to metals (e.g., Rh, Ir), stabilizing catalytically active species. In contrast, imidazolinium salts typically form N-heterocyclic carbenes (NHCs) under basic conditions .

Stability and Reactivity

- Acid Tolerance : The tetrafluoroborate anion’s weak coordinating ability preserves the cationic complex’s stability under acidic conditions, a critical advantage in proton-coupled reactions.

Biological Activity

The compound (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate (CAS No. 1222630-42-3) is a phosphine-derived salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C21H21BF4NP

- Molecular Weight : 405.17 g/mol

- Structure : The compound features a diphenylphosphino group attached to a dihydro-indenaminium structure, which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic processes. Its phosphine component can facilitate interactions with metal centers in catalytic cycles, particularly in homogeneous catalysis. This property is critical in the development of new therapeutic agents.

Key Mechanisms:

- Catalytic Activity : The compound has been shown to enhance the efficiency of hydrogenation reactions involving electron-deficient alkenes, which can be pivotal in synthesizing biologically active molecules.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by disrupting cellular metabolism and inducing apoptosis.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in cancer therapy and other therapeutic areas.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of phosphine-containing compounds on human cancer cell lines. Results indicated that this compound exhibited significant growth inhibition in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Catalytic Applications

In a series of experiments focusing on homogeneous catalysis, the compound was utilized as a ligand for iridium complexes in hydrogenation reactions. The results demonstrated enhanced turnover numbers and selectivity for various substrates, showcasing its utility in synthetic organic chemistry.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.